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Abstract
FL104 is a potent and selective non-peptidic agonist of the urotensin-II receptor (UT), a G-

protein coupled receptor implicated in a variety of physiological processes, particularly

cardiovascular function. This document provides a comprehensive technical overview of the

discovery, development, and pharmacological characterization of FL104. It details the evolution

from an initial screening hit to a refined chemical entity, its mechanism of action, and the

experimental protocols utilized in its evaluation. All quantitative data are presented in tabular

format for clarity, and key biological and experimental pathways are visualized using diagrams.

Introduction: The Urotensinergic System
The urotensinergic system, comprising the peptide ligand urotensin-II (U-II) and its receptor

(UT), has garnered significant interest as a therapeutic target. U-II, an 11-amino acid cyclic

peptide, is recognized as the most potent endogenous vasoconstrictor identified to date.[1] The

UT receptor, also known as GPR14, is a class A G-protein coupled receptor (GPCR) that is

widely expressed in cardiovascular tissues.[1] The activation of the UT receptor is primarily

coupled through the Gαq/11 subunit, initiating a signaling cascade that results in intracellular

calcium mobilization.[2][3] Given its potent physiological effects, the development of small

molecule ligands for the UT receptor has been a key objective for researchers seeking to

modulate this system for therapeutic benefit.
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Discovery and Development of FL104
The development of FL104 arose from a lead optimization effort following the discovery of the

first non-peptidic UT receptor agonist, AC-7954.

The Lead Compound: AC-7954
AC-7954, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified

through a high-throughput screening campaign of approximately 180,000 small molecules

using a functional cell-based assay known as the Receptor Selection and Amplification

Technology (R-SAT™) assay.[4][5] This assay measures receptor activation by detecting the

expression of a co-transfected reporter gene. AC-7954 exhibited an EC50 of 300 nM for the

human UT receptor.[5]

From Lead to FL104: A Ring-Opening Approach
Building upon the discovery of AC-7954, a research group led by Lehmann, Olsson, and

Luthman sought to improve its potency and explore the structure-activity relationship (SAR).

Their strategy involved the synthesis of ring-opened analogues of the isochromanone core of

AC-7954.[6] This led to the synthesis of a series of compounds, among which was N-[1-(4-

chlorophenyl)-3-(dimethylamino)-propyl]-4-phenylbenzamide, designated as compound 5d in

their 2006 publication and later known as FL104.[6]

This novel series of non-peptidic agonists was evaluated for their activity at the UT receptor,

again using the R-SAT™ assay. FL104 emerged as a highly potent and efficacious compound.

Further investigation revealed that the agonist activity resided in the (S)-enantiomer.[6]

Subsequent work by the same group in 2007 utilized FL104 as a scaffold for the parallel

synthesis of a 30-membered library of amides to further explore the SAR of this chemical class.

[7]

Mechanism of Action and Signaling Pathway
FL104 acts as a full agonist at the urotensin-II receptor. The binding of FL104 to the UT

receptor activates the Gαq/11 subunit of the heterotrimeric G-protein. This activation leads to

the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds
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to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular

calcium (Ca2+), which mediates various downstream cellular responses.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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